molecular formula C15H23N5O3 B5668286 5-{[1-(methoxyacetyl)-4-methylpiperazin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

5-{[1-(methoxyacetyl)-4-methylpiperazin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No. B5668286
M. Wt: 321.37 g/mol
InChI Key: VZPVAQPJQBOCTQ-UHFFFAOYSA-N
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Description

The compound "5-{[1-(methoxyacetyl)-4-methylpiperazin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine" belongs to a class of organic compounds known for their complex molecular structures and interesting chemical properties. This analysis focuses on the scientific aspects of its synthesis, structure, and properties, excluding drug usage and side effects.

Synthesis Analysis

The synthesis of similar compounds often involves intricate processes like ring opening followed by ring closure reactions. For instance, the synthesis of a related compound, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine, involved reactions of specific precursors with amino derivatives, indicating a complex synthetic pathway (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using spectroscopic techniques and theoretical calculations. The molecular electrostatic potential (MEP), vibrational frequencies, and other structural parameters are often determined using methods like Density Functional Theory (DFT) (Gumus et al., 2018).

Chemical Reactions and Properties

Chemical properties of similar compounds show a variety of reactivity patterns. For example, the reactivity descriptors in one study supported high reactivity for nucleophilic attack at specific carbon atoms, indicating potential for diverse chemical reactions (Halim & Ibrahim, 2022).

Physical Properties Analysis

The physical properties like solubility, melting point, and boiling point can be deduced from the compound's structure and intermolecular interactions. However, specific studies on these aspects for the compound were not found.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and other chemical behaviors, are influenced by the compound's electronic structure and molecular geometry. The compound's high stability and specific reactivity patterns can be inferred from computational studies and experimental data (Halim & Ibrahim, 2022).

properties

IUPAC Name

2-methoxy-1-[4-methyl-2-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-18-5-6-20(14(21)9-23-2)13(8-18)15(22)19-4-3-11-12(7-19)17-10-16-11/h10,13H,3-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPVAQPJQBOCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C(=O)N2CCC3=C(C2)NC=N3)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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